4-Bromo-6-isopropyl-2-methylpyrimidine
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Overview
Description
4-bromo-2-methyl-6-(propan-2-yl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4th position, a methyl group at the 2nd position, and an isopropyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-6-(propan-2-yl)pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can help achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or diaryl compounds .
Scientific Research Applications
4-bromo-2-methyl-6-(propan-2-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylpyrimidine: Lacks the isopropyl group at the 6th position.
2-methyl-6-(propan-2-yl)pyrimidine: Lacks the bromine atom at the 4th position.
4-chloro-2-methyl-6-(propan-2-yl)pyrimidine: Contains a chlorine atom instead of a bromine atom at the 4th position.
Uniqueness
The presence of the bromine atom allows for versatile substitution reactions, while the methyl and isopropyl groups can impact the compound’s steric and electronic properties .
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3 |
InChI Key |
LKERMFMFCKXFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C(C)C |
Origin of Product |
United States |
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